molecular formula C15H16N2O3S B11055907 (1E)-N-(4-hydroxyphenyl)-N'-[(4-methylphenyl)sulfonyl]ethanimidamide

(1E)-N-(4-hydroxyphenyl)-N'-[(4-methylphenyl)sulfonyl]ethanimidamide

Cat. No.: B11055907
M. Wt: 304.4 g/mol
InChI Key: BBXJHONOZYHZKT-UHFFFAOYSA-N
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Description

(1E)-N-(4-hydroxyphenyl)-N’-[(4-methylphenyl)sulfonyl]ethanimidamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of hydroxyphenyl and methylphenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-(4-hydroxyphenyl)-N’-[(4-methylphenyl)sulfonyl]ethanimidamide typically involves a multi-step process. One common method includes the reaction of 4-hydroxyaniline with 4-methylbenzenesulfonyl chloride under basic conditions to form an intermediate sulfonamide. This intermediate is then reacted with ethanimidamide under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-(4-hydroxyphenyl)-N’-[(4-methylphenyl)sulfonyl]ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Sulfides and related derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(1E)-N-(4-hydroxyphenyl)-N’-[(4-methylphenyl)sulfonyl]ethanimidamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1E)-N-(4-hydroxyphenyl)-N’-[(4-methylphenyl)sulfonyl]ethanimidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-N-(4-hydroxyphenyl)-N’-[(4-chlorophenyl)sulfonyl]ethanimidamide
  • (1E)-N-(4-hydroxyphenyl)-N’-[(4-nitrophenyl)sulfonyl]ethanimidamide
  • (1E)-N-(4-hydroxyphenyl)-N’-[(4-methoxyphenyl)sulfonyl]ethanimidamide

Uniqueness

(1E)-N-(4-hydroxyphenyl)-N’-[(4-methylphenyl)sulfonyl]ethanimidamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups allows for unique interactions with molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-N'-(4-methylphenyl)sulfonylethanimidamide

InChI

InChI=1S/C15H16N2O3S/c1-11-3-9-15(10-4-11)21(19,20)17-12(2)16-13-5-7-14(18)8-6-13/h3-10,18H,1-2H3,(H,16,17)

InChI Key

BBXJHONOZYHZKT-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/NC2=CC=C(C=C2)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C)NC2=CC=C(C=C2)O

Origin of Product

United States

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